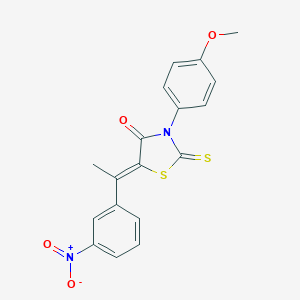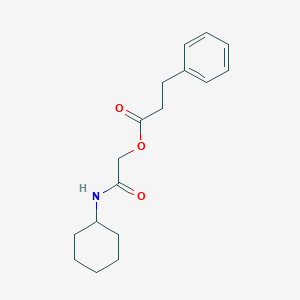![molecular formula C18H12BrNO5S2 B241520 3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as BMTB, and it has been synthesized and studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of BMTB is not fully understood. However, it has been suggested that BMTB exerts its antitumor activity by inducing apoptosis in cancer cells. BMTB has also been shown to inhibit the activity of certain enzymes involved in inflammatory and oxidative stress pathways, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
BMTB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, BMTB has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
BMTB has several advantages and limitations for lab experiments. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a promising candidate for further research. However, the complex synthesis method and the need for careful handling of the chemical reagents make it difficult to produce in large quantities. Additionally, the mechanism of action of BMTB is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research on BMTB. One potential direction is to further investigate its mechanism of action and identify the molecular targets involved in its antitumor, anti-inflammatory, and antioxidant activities. Another direction is to explore its potential applications in the development of new antimicrobial agents. Additionally, the development of more efficient synthesis methods may enable the production of BMTB in larger quantities, making it more accessible for further research.
Synthesis Methods
BMTB can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 2,4-thiazolidinedione. The final step involves the reaction of the resulting compound with 3-bromobenzoic acid. The synthesis of BMTB is a complex process, and it requires careful handling of the chemical reagents.
Scientific Research Applications
BMTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
Product Name |
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid |
|---|---|
Molecular Formula |
C18H12BrNO5S2 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
3-[(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C18H12BrNO5S2/c1-25-13-6-9(5-12(19)15(13)21)7-14-16(22)20(18(26)27-14)11-4-2-3-10(8-11)17(23)24/h2-8,21H,1H3,(H,23,24)/b14-7+ |
InChI Key |
OCPNCADVBGOVDN-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)





